L-lysyl-L-lysine dihydrochloride

Übersicht

Beschreibung

L-lysyl-L-lysine dihydrochloride is a dipeptide compound formed by the coupling of two L-lysine molecules. It is commonly used as an enzyme-cleavable linker in various biochemical applications. This compound is known for its high solubility and stability, making it a valuable component in cell culture media and other biotechnological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-lysyl-L-lysine dihydrochloride can be synthesized by coupling two L-lysine molecules. The reaction typically involves the use of protecting groups to prevent unwanted side reactions. The protected lysine molecules are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). After the coupling reaction, the protecting groups are removed, and the product is purified .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The final product is typically obtained as a dihydrochloride salt to enhance its solubility and stability .

Analyse Chemischer Reaktionen

Types of Reactions

L-lysyl-L-lysine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its stability and solubility.

Reduction: Reduction reactions can break disulfide bonds, restoring the original dipeptide structure.

Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce various functional groups into the peptide structure .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Peptide Synthesis

L-lysyl-L-lysine dihydrochloride serves as a crucial building block in peptide synthesis. It is often utilized as a linker in the formation of complex peptides due to its stability and solubility properties. The compound can be synthesized using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), facilitating the formation of various peptide structures through controlled reactions .

Bioconjugation

In biochemistry, this compound is employed in bioconjugation processes, where it acts as an enzyme-cleavable linker. This property is particularly valuable in drug delivery systems, allowing for the controlled release of therapeutic agents upon enzymatic cleavage .

Biological Applications

Cell Culture Enhancement

The compound is frequently added to cell culture media to improve the solubility and stability of amino acids. This enhancement promotes better cell viability and growth, making it essential in biological research and biopharmaceutical production .

Therapeutic Investigations

Research has indicated potential therapeutic applications of this compound in drug delivery systems. Its ability to be cleaved by proteases allows for targeted delivery of biologically active peptides, which can enhance the efficacy of treatments for various diseases .

Medical Applications

Drug Delivery Systems

this compound is being investigated for its role in developing advanced drug delivery systems. Its properties allow for the encapsulation of multiple biologically active peptides, which can be released selectively within target tissues . This capability is particularly relevant in cancer therapy and other conditions requiring precise medication administration.

Nutritional Supplementation

As a lysine derivative, this compound contributes to nutritional supplementation strategies aimed at improving health outcomes. Lysine itself plays a critical role in protein synthesis and calcium absorption, making its derivatives valuable in dietary formulations .

Industrial Applications

Biopharmaceutical Production

In industrial settings, this compound is utilized in the production of biopharmaceuticals. Its stability and solubility make it an ideal candidate for large-scale peptide synthesis processes using automated synthesizers, ensuring high yield and purity .

Case Study 1: Drug Delivery Research

A study explored the use of this compound as a linker in antibody-drug conjugates (ADCs). The results demonstrated improved targeting and reduced systemic toxicity compared to traditional delivery methods. This advancement highlights the potential of this compound in enhancing therapeutic efficacy while minimizing side effects .

Case Study 2: Cell Culture Optimization

In a controlled experiment, researchers added this compound to cell culture media for mammalian cells. The addition resulted in a significant increase in cell viability and protein production compared to control groups lacking the compound. This finding underscores its importance in optimizing conditions for biopharmaceutical production .

Wirkmechanismus

The mechanism of action of L-lysyl-L-lysine dihydrochloride involves its ability to act as a substrate for various enzymes. The compound can be cleaved by proteases, releasing the individual L-lysine molecules. This property makes it useful as an enzyme-cleavable linker in drug delivery systems and other applications. The molecular targets and pathways involved depend on the specific enzymes and biological systems in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

L-lysyl-L-lysine dihydrochloride is unique due to its high solubility and stability compared to other similar compounds. Some similar compounds include:

L-cystine: Another dipeptide with lower solubility and stability.

L-alanyl-L-tyrosine: A dipeptide used in cell culture media with different solubility properties.

L-lysine dihydrochloride: A simpler form of lysine with different applications

This compound stands out due to its enhanced solubility and stability, making it a valuable component in various scientific and industrial applications.

Biologische Aktivität

L-lysyl-L-lysine dihydrochloride is a synthetic dipeptide formed from two lysine residues. It has garnered attention for its potential biological activities, particularly in the fields of nutrition, pharmacology, and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

1. Overview of this compound

Lysine is an essential amino acid that plays critical roles in protein synthesis, collagen formation, and various metabolic processes. The dihydrochloride form enhances solubility and stability, making it suitable for various applications including dietary supplements and pharmaceuticals.

This compound exhibits several biological activities through various mechanisms:

- Protein Synthesis : It enhances protein synthesis by promoting the uptake of amino acids and activating pathways such as mTOR (mechanistic target of rapamycin) and JAK2 (Janus kinase 2) .

- Antioxidant Activity : Studies indicate that lysine derivatives can reduce oxidative stress markers in various models, suggesting potential protective effects against cellular damage .

- Histone Modification : Lysine residues are crucial for epigenetic regulation via acetylation and methylation, influencing gene expression .

3.1 Nutritional Applications

This compound is primarily used in animal nutrition to improve growth performance and feed efficiency. Supplementation has been shown to:

- Enhance muscle protein synthesis in livestock.

- Improve overall health by mitigating the effects of dietary deficiencies .

3.2 Clinical Applications

Research has demonstrated various therapeutic benefits:

- Diabetes Management : Supplementation improved glycemic control and reduced insulin resistance in type 2 diabetic patients .

- Mental Health : In clinical trials, lysine supplementation has shown promise in reducing anxiety symptoms and improving cognitive functions in individuals with schizophrenia .

4. Toxicological Studies

A 13-week oral toxicity study conducted on Sprague-Dawley rats revealed no significant adverse effects at doses up to 5% of their diet (approximately 3.36 g/kg/day for males and 3.99 g/kg/day for females). The no-observed-adverse-effect level (NOAEL) was established at this dosage, indicating a favorable safety profile for this compound .

5.1 Animal Studies

In a study assessing the effects of lysine supplementation on serum amino acid concentrations in rats, it was found that higher levels of dietary lysine improved serum levels while modifying the concentrations of other amino acids such as alanine and glycine .

5.2 Human Trials

Clinical trials involving human subjects have reported that daily doses of L-lysine ranging from 0.6 to 6 g did not result in adverse effects, supporting its safety for human consumption .

6. Data Summary

| Study Type | Subject | Dosage | Findings |

|---|---|---|---|

| Toxicology | Rats | Up to 5% diet | NOAEL at 5% with no adverse effects |

| Nutritional Impact | Livestock | Varies | Improved growth performance |

| Clinical Trial | Humans | 0.6 - 6 g/day | No adverse effects reported |

| Mental Health | Schizophrenia Patients | 6 g/day | Reduced anxiety symptoms |

7. Conclusion

This compound demonstrates significant biological activity with potential applications in nutrition and therapeutics. Its favorable safety profile supports its use as a dietary supplement, while its mechanisms of action underline its importance in protein metabolism and health management strategies.

Eigenschaften

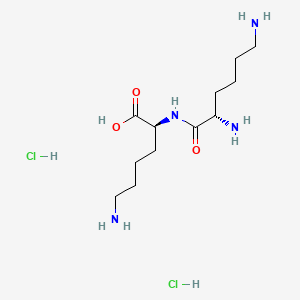

IUPAC Name |

6-amino-2-(2,6-diaminohexanoylamino)hexanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O3.2ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQFWEBCTJENGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597560 | |

| Record name | Lysyllysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52123-30-5 | |

| Record name | Lysyllysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.